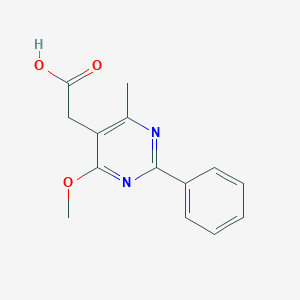

(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid, commonly referred to as 4-MMPPA, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of acetic acid and is composed of a pyrimidine and phenyl ring structure. 4-MMPPA has been extensively studied for its biochemical and physiological effects and has been found to be a useful tool for laboratory experiments.

Scientific Research Applications

Pyrolysis of Polysaccharides

Research by Ponder and Richards (2010) focuses on the pyrolytic behavior of naturally occurring and synthetic polysaccharides, emphasizing the chemical mechanisms involved in the formation of acetic acid among other compounds. This study highlights the intricate pathways and chemical reactions important in biomass conversion technologies, which could have tangential relevance to understanding the reactivity and applications of pyrimidine derivatives in scientific research (Ponder & Richards, 2010).

Syringic Acid's Biological Importance

Srinivasulu et al. (2018) detailed the therapeutic applications and industrial importance of syringic acid, a phenolic compound. While not directly related to the pyrimidine derivative , this review underscores the significance of small molecular compounds in various therapeutic and industrial contexts, suggesting potential areas where pyrimidine derivatives could be applied, especially in biomedicine and bioremediation (Srinivasulu et al., 2018).

p-Coumaric Acid Pharmacology

Pei et al. (2016) explore the pharmacokinetic properties and diverse biological activities of p-coumaric acid and its conjugates, including antioxidant and anti-cancer effects. This review illustrates the potential health benefits of phenolic acids, hinting at the broader pharmacological potential of structurally complex compounds, including pyrimidine derivatives (Pei et al., 2016).

Advanced Oxidation Processes for Acetaminophen Degradation

Qutob et al. (2022) review the degradation pathways of acetaminophen, revealing the formation of various by-products including acetic acid. Their findings contribute to understanding the environmental impact and treatment of pharmaceutical compounds, indirectly suggesting the chemical versatility and reactivity of related organic compounds in advanced oxidation processes (Qutob et al., 2022).

Lactic Acid as a Biotechnological Route

Gao, Ma, and Xu (2011) review the production and potential applications of lactic acid from biomass, highlighting its use in generating various chemicals. This research underscores the biotechnological importance of small organic molecules, which could inspire further investigation into the applications of (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid in similar contexts (Gao et al., 2011).

properties

IUPAC Name |

2-(4-methoxy-6-methyl-2-phenylpyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-11(8-12(17)18)14(19-2)16-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWGXIOMHXOIQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)

![3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one](/img/structure/B376849.png)

![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)

![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376852.png)

![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)

![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)

![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)

![8-Allyl-2-phenyl-8H-1,3a,8-triaza-cyclopenta[a]indene](/img/structure/B376856.png)

![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide](/img/structure/B376859.png)